![molecular formula C15H21N3O B2566500 N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361656-85-9](/img/structure/B2566500.png)
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Research has demonstrated that arylpiperazine derivatives, by virtue of their structural modifications, can exhibit high affinity for serotonin receptors, particularly the 5-HT1A sites. This is significant for the development of agents with potential therapeutic applications in treating disorders associated with serotonin dysregulation (Glennon et al., 1988).
Antibacterial Activity of Arylpiperazinyl Oxazolidinones
A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial efficacy, particularly against resistant strains such as MRSA and VRE. These findings contribute to the ongoing search for novel antibacterial agents to combat drug-resistant infections (Jang et al., 2004).
Enaminones as Building Blocks for Antitumor and Antimicrobial Agents
Novel synthetic pathways utilizing enaminones have been explored to produce compounds with notable antitumor and antimicrobial activities. This research highlights the versatility of enaminones as precursors in the synthesis of pharmacologically active molecules (Riyadh, 2011).
Synthesis and Evaluation of Piperazin-1-yl-propyl-carboxamide Derivatives for HIV Treatment
Novel derivatives synthesized for the potential treatment of HIV exhibit inhibitory activities against cell-cell fusion, a key process in HIV infection. This research provides a foundation for the development of new therapeutic agents against HIV (Weng et al., 2011).
Phosphoric Triamides Containing Piperazinyl Skeleton
Studies on phosphoric triamides incorporating piperazinyl groups have elucidated their structural and conformational characteristics, contributing to our understanding of these compounds' properties and potential applications (Shariatinia et al., 2012).
properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-12-13-4-6-14(7-5-13)18-10-8-17(2)9-11-18/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXXOEZYFCCZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

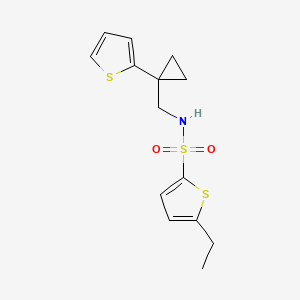
![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)
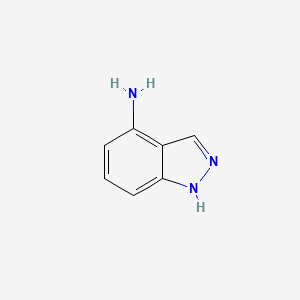
![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)
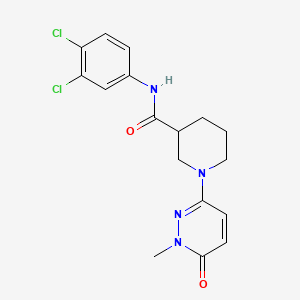
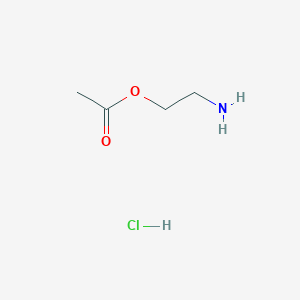
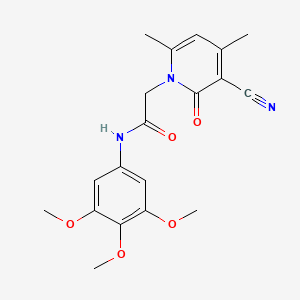
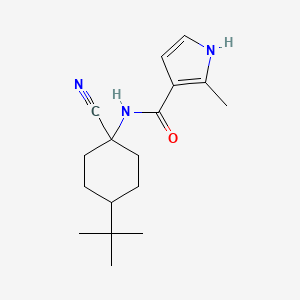
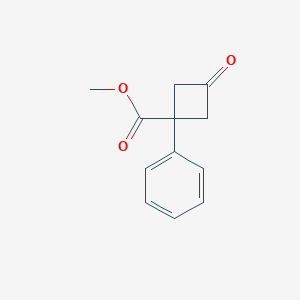
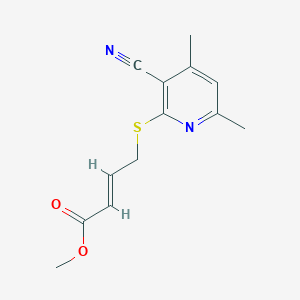

![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)